(3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(22-11-13(12-22)24-20-21-9-10-26-20)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBRMLAFWCTGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone, with the CAS number 1796957-60-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The compound's structure comprises a thiazole moiety linked to an azetidine and a xanthenone, suggesting possible interactions with biological targets that may lead to therapeutic effects.
- Molecular Formula : CHNOS
- Molecular Weight : 364.42 g/mol
- IUPAC Name : [3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antitumor properties. This section summarizes relevant findings from various studies.
Antitumor Activity
A study evaluated a series of thiazole derivatives, including compounds structurally related to this compound, for their cytotoxic effects against several human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that certain thiazole derivatives exhibited significant antitumor activity, with IC values lower than standard chemotherapeutics like 5-fluorouracil (5-Fu) .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC (μg/mL) |
|---|---|---|
| T1 | MCF-7 | 2.21 |
| T26 | BGC-823 | 1.67 |
| T38 | HepG2 | 1.11 |
The mechanism underlying the antitumor activity of thiazole derivatives often involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that certain compounds could trigger apoptotic pathways through S phase cell cycle arrest, leading to increased cell death in treated cancer cell lines .
Case Studies
Several case studies have highlighted the potential of thiazole-based compounds in cancer therapy:
- Case Study on MCF-7 Cells : In vitro studies showed that compounds similar to this compound induced apoptosis in MCF-7 cells via mitochondrial pathways, suggesting their utility in targeting breast cancer .
- Combination Therapy : Research has indicated that combining thiazole derivatives with other chemotherapeutic agents may enhance efficacy and reduce resistance in various cancer types, indicating a promising avenue for future therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthene Derivatives
describes 9H-xanthen-9-one derivatives with varying 3-O-substituents (e.g., hex-5-en-1-yloxy, pent-4-en-1-yloxy). Key differences include:
- Substituent Flexibility : The target compound’s 3-O-substituent is a thiazole-linked azetidine, which is bulkier and more polar than aliphatic chains (e.g., hex-5-en-1-yloxy in compound 14) . This may enhance binding specificity to targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are sensitive to steric and electronic effects.
- Bioactivity: While notes enzyme inhibition studies for xanthene derivatives, the thiazole-azetidine motif in the target compound could modulate activity differently.
Table 1: Comparison of Xanthene Derivatives
Azetidine-Containing Compounds
highlights a TLR7-9 antagonist featuring an azetidine ring linked to a pyrazolo-pyridine group. Key contrasts include:
- Pharmacological Target : The compound targets Toll-like receptors (TLRs), while the azetidine-thiazole-xanthene hybrid may have divergent applications (e.g., central nervous system targets due to xanthene’s similarity to neuroactive scaffolds) .
- Substituent Effects: The morpholine and quinoline groups in the TLR antagonist optimize solubility and receptor fit, whereas the thiazole-xanthene system in the target compound emphasizes aromatic stacking and redox activity .
Heterocyclic Analogues
- 1,3,4-Oxadiazole Derivatives () : These compounds exhibit antimicrobial and antifungal activity due to the oxadiazole ring’s electron-deficient nature. Replacing oxadiazole with thiazole (as in the target compound) could alter bioavailability and target selectivity, as thiazoles are more nucleophilic and participate in metal coordination .
- Indole/Pyrrole Cannabinoids (): Though structurally distinct, underscores the importance of side-chain length and heterocycle choice in receptor binding. The azetidine-thiazole group in the target compound may mimic optimal side-chain conformations (e.g., 4–6 carbons for CB1 affinity) .
Table 2: Heterocyclic Compound Comparison
Q & A
Q. What are the optimal synthetic routes for (3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone?
The synthesis typically involves multi-step protocols, including:
- Azetidine ring formation : Cyclization of 3-amino alcohols or via nucleophilic substitution reactions.
- Thiazole coupling : Reaction of azetidine intermediates with thiazol-2-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Xanthene incorporation : Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the 9H-xanthen-9-yl moiety .
Key considerations : - Monitor reaction progress using HPLC or TLC to ensure intermediate purity .
- Optimize solvent polarity (e.g., DCM for acylation, THF for coupling) to enhance yields .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the xanthene aromatic protons (δ 6.8–7.5 ppm) and azetidine N-CH₂ groups (δ 3.2–4.1 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry (MS) : Confirm molecular mass via ESI-MS (expected [M+H]⁺ ≈ 417.5 Da).
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and thiazole C-S (~650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). The thiazole moiety may engage in π-π stacking, while the xanthene group could occupy hydrophobic pockets .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
Example Insight : Docking poses from analogous compounds show the thiazole ring oriented toward catalytic lysine residues in kinase targets .
Q. How can researchers address contradictory data in reaction yields when modifying substituents?
- Experimental Design :
- DOE (Design of Experiments) : Vary substituents (e.g., electron-withdrawing vs. donating groups on thiazole) systematically to identify steric/electronic effects .
- Control Reactions : Compare yields under inert (N₂) vs. ambient conditions to rule out oxidation side-reactions.
- Case Study : Substituents at the xanthene 9-position (e.g., methoxy vs. nitro groups) alter yields by ±20% due to steric hindrance .
Q. What strategies resolve ambiguous NMR signals in structurally similar derivatives?
Q. How does the thiazole-xanthene conjugation influence photophysical properties?
- UV-Vis Spectroscopy : The extended π-system (thiazole-xanthene) absorbs at λₘₐₓ ~350 nm, with fluorescence emission at ~450 nm.
- TD-DFT Calculations : Predict excitation energies using B3LYP/6-31G* basis sets to correlate with experimental spectra .
Q. What are the key challenges in scaling up synthesis for in vivo studies?
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate gram-scale batches.
- Yield Optimization : Replace Pd catalysts with cheaper alternatives (e.g., CuI for Sonogashira steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
